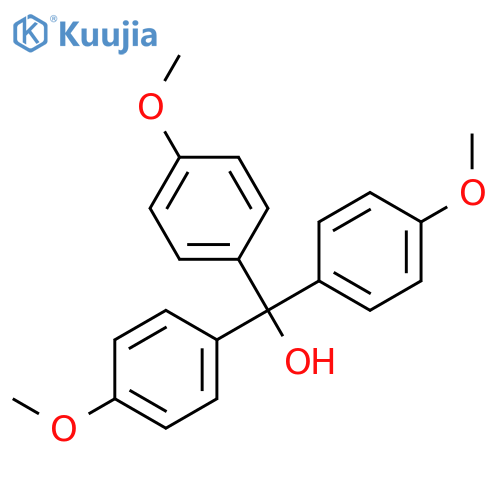Cas no 3010-81-9 (Tris(4-methoxyphenyl)methanol)

Tris(4-methoxyphenyl)methanol structure
商品名:Tris(4-methoxyphenyl)methanol
Tris(4-methoxyphenyl)methanol 化学的及び物理的性質
名前と識別子
-
- Tris(4-methoxyphenyl)methanol
- Tris(4-methoxyphenyl) carbinol~Tris(4-methoxyphenyl)methanol
- 4,4',4''-Trimethoxytrityl alcohol
- Hydroxy-tris-(4-methoxy-phenyl)-methan
- tri(4-methoxyphenyl)carbinol
- tri(4-methoxyphenyl)methanol
- tri(p-anisyl)methanol
- Tris-(4-methoxy-phenyl)-methanol
- AMINO-BENZO[1,3]DIOXOL-4-YL-ACETICACID
- 3010-81-9
- Tris(p-methoxyphenyl)methanol
- Benzenemethanol, 4-methoxy-alpha,alpha-bis(4-methoxyphenyl)-
- Tris(4-methoxyphenyl)methanol #
- CS-0020962
- 4,4',4''-Trimethoxytriphenylmethanol; 4,4',4''-Trimethoxytrityl alcohol; Tris(4-methoxyphenyl)methanol; Tris(p-methoxyphenyl)methanol
- JCLOLVVCZNYDIP-UHFFFAOYSA-N
- Methanol, tris(p-methoxyphenyl)-
- 4,4',4'-Trimethoxytrityl alcohol
- MFCD00014898
- V6E2SNJ8K7
- A820201
- 4-Methoxy-alpha,alpha-bis(4-methoxyphenyl)benzenemethanol
- Benzenemethanol, 4-methoxy-.alpha.,.alpha.-bis(4-methoxyphenyl)-
- NS00028857
- AKOS016003092
- AS-60023
- DTXSID10184188
- EINECS 221-139-5
- FT-0616979
- SCHEMBL812742
- AMY28796
- triphenylcarbinol, 4,4',4''-trimethoxy-
- DB-047706
-
- MDL: MFCD00014898
- インチ: InChI=1S/C22H22O4/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15,23H,1-3H3
- InChIKey: JCLOLVVCZNYDIP-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O
- BRN: 1890559
計算された属性
- せいみつぶんしりょう: 350.15200
- どういたいしつりょう: 350.152
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 343
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.9A^2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.159
- ゆうかいてん: 76-77°C
- ふってん: 522.1°Cat760mmHg
- フラッシュポイント: 269.6°C
- 屈折率: 1.583
- PSA: 47.92000
- LogP: 3.99660
- ようかいせい: 使用できません
Tris(4-methoxyphenyl)methanol セキュリティ情報
- セキュリティの説明: S22-S24/25
- セキュリティ用語:S22;S24/25
Tris(4-methoxyphenyl)methanol 税関データ
- 税関コード:2909499000
- 税関データ:
中国税関コード:
2909499000概要:
29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%
Tris(4-methoxyphenyl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | A5511729-25g |
4,4',4''-Trimethoxytrityl Alcohol |
3010-81-9 | 95% | 25g |
RMB 1599.20 | 2025-02-20 | |
| abcr | AB133701-5 g |
4,4',4''-Trimethoxytrityl alcohol, 95%; . |
3010-81-9 | 95% | 5g |
€181.70 | 2023-05-10 | |
| eNovation Chemicals LLC | D553326-10g |
Tris(4-Methoxyphenyl)Methanol |
3010-81-9 | 97% | 10g |
$320 | 2024-05-24 | |
| Cooke Chemical | A5511729-1g |
4,4',4''-Trimethoxytrityl Alcohol |
3010-81-9 | 95% | 1g |
RMB 135.20 | 2025-02-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299033-1g |
Tris(4-methoxyphenyl)methanol |
3010-81-9 | 95% | 1g |
¥175.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299033-25g |
Tris(4-methoxyphenyl)methanol |
3010-81-9 | 95% | 25g |
¥2059.90 | 2023-08-31 | |
| abcr | AB133701-25 g |
4,4',4''-Trimethoxytrityl alcohol, 95%; . |
3010-81-9 | 95% | 25g |
€469.30 | 2023-05-10 | |
| abcr | AB133701-250 mg |
4,4',4''-Trimethoxytrityl alcohol, 95%; . |
3010-81-9 | 95% | 250mg |
€78.90 | 2023-05-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299033-100g |
Tris(4-methoxyphenyl)methanol |
3010-81-9 | 95% | 100g |
¥4999.90 | 2023-08-31 | |
| 1PlusChem | 1P003KTN-250mg |
Tris(4-methoxyphenyl)methanol |
3010-81-9 | 98% | 250mg |
$9.00 | 2024-05-06 |
Tris(4-methoxyphenyl)methanol 関連文献
-
1. 4,4′-Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labellingAlistair P. Henderson,Jane Riseborough,Christine Bleasdale,William Clegg,Mark R. J. Elsegood,Bernard T. Golding J. Chem. Soc. Perkin Trans. 1 1997 3407
-
2. Protecting groupsKrzysztof Jarowicki,Philip Kocieński J. Chem. Soc. Perkin Trans. 1 1999 1589
-
3. Protecting groupsKrzysztof Jarowicki,Philip Kocienski J. Chem. Soc. Perkin Trans. 1 1998 4005
-
4. Substituent effects upon rates of deamination and base strengths of substituted N-tritylaminesMoisés Canle L.,Ibrahim Demirtas,Howard Maskill J. Chem. Soc. Perkin Trans. 2 2001 1748
-
Jonathan C. Morris,Andrew J. Phillips Nat. Prod. Rep. 2008 25 95
3010-81-9 (Tris(4-methoxyphenyl)methanol) 関連製品
- 728-87-0(4,4'-Dimethoxybenzhydrol)
- 847-83-6(p-anisyldiphenylmethanol)
- 94001-64-6(1-(3-Methoxyphenyl)-1-phenylethanol)
- 720-44-5(4-Methoxybenzhydrol)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3010-81-9)Tris(4-methoxyphenyl)methanol

清らかである:99%
はかる:25g
価格 ($):265.0